1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Description
1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone is a synthetic piperazine-indole hybrid compound characterized by:
- Piperazine ring: Enhances solubility and serves as a scaffold for substitutions.
- 2-Methoxyphenyl ethanone moiety: Introduces steric and electronic effects, influencing pharmacokinetics.
This compound is of interest in medicinal chemistry due to its structural complexity, which enables interactions with biological targets such as neurotransmitter receptors and enzymes .
Properties
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-28-20-9-5-3-7-17(20)15-21(26)24-10-12-25(13-11-24)22(27)19-14-16-6-2-4-8-18(16)23-19/h2-9,14,23H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJLDCJGRUIFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone typically involves multiple steps, starting with the preparation of the indole derivative, followed by the formation of the piperazine ring, and finally the attachment of the methoxyphenyl group. Common synthetic routes include:
Step 1: Synthesis of the indole derivative through Fischer indole synthesis.
Step 2: Formation of the piperazine ring via cyclization reactions.
Step 3: Coupling of the indole and piperazine derivatives using reagents like carbodiimides.
Step 4: Introduction of the methoxyphenyl group through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various receptors, modulating their activity and leading to downstream effects. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the methoxyphenyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Differences and Similarities
The following table highlights structural variations and their implications:
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound : 1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone | C22H23N3O3 | Indole-2-carbonyl, 2-methoxyphenyl | 377.44 | Balanced lipophilicity; potential CNS activity |
| 1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-2-methoxyethanone | C17H21N3O3 | Indole-2-carbonyl, methoxy group (no phenyl) | 315.37 | Reduced steric bulk; lower receptor affinity |
| 1-(1H-Indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | C21H23N3O2 | Indole-3-carbonyl, 4-methoxyphenyl on piperazine | 349.43 | Altered indole substitution; modulates serotonin/dopamine receptor binding |
| 1-{4-[(1-Benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone | C23H25N3O3 | Benzyl-substituted indole, methoxy group | 391.47 | Increased lipophilicity; enhanced blood-brain barrier penetration |
| (6-Methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | C21H23N3O3 | 6-Methoxyindole, 2-methoxyphenyl on piperazine | 377.44 | Dual methoxy groups; potential anticancer activity |
Pharmacological Activity Comparisons
Antipsychotic Potential
- Target Compound: Structural similarity to 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone () suggests anti-dopaminergic and anti-serotonergic activity. Methoxy groups may reduce catalepsy risk compared to chlorinated analogues .
- 1-(1H-Indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone: Exhibits affinity for 5-HT1A and D2 receptors, with applications in anxiety and schizophrenia .
Anticancer Activity
- Benzyl-substituted analogue () : Enhanced cytotoxicity due to benzyl group’s electron-withdrawing effects, improving DNA intercalation .
- Trimethoxyphenyl analogue () : Inhibits tubulin polymerization, a mechanism shared with colchicine derivatives .
Solubility and Bioavailability
- Target Compound : Moderate solubility (predicted logP ~3.2) balances membrane permeability and aqueous solubility.
- 1-(1H-Indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone: Solubility = 1.9 µg/mL (pH 7.4), limiting oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
